molecular formula C33H38N2O13 B557372 Fmoc-thr(galnac(AC)3-alpha-D)-OH CAS No. 116783-35-8

Fmoc-thr(galnac(AC)3-alpha-D)-OH

Cat. No. B557372
M. Wt: 670,67 g/mole
InChI Key: OXLCJWGAUPPZQJ-ZNHCDWFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-thr(galnac(AC)3-alpha-D)-OH” is a white to off-white solid . It is a fluorescently labeled glycopeptide containing GalNAcα1-O-Ser/Thr residues . This compound is used as a building block in the development of cancer vaccines .


Molecular Structure Analysis

The molecular formula of “Fmoc-thr(galnac(AC)3-alpha-D)-OH” is C33H38N2O13 . Its molecular weight is 670.66 g/mol . The IUPAC name of this compound is (2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid .


Physical And Chemical Properties Analysis

“Fmoc-thr(galnac(AC)3-alpha-D)-OH” is a white to off-white solid . Its molecular weight is 670.66 g/mol . The compound has a melting point of 178-183 °C . It should be stored at a temperature below -20°C .

Scientific Research Applications

Glyco-Hexapeptide Synthesis

Fmoc-thr(galnac(AC)3-alpha-D)-OH has been utilized in the solution synthesis of glyco-hexapeptides, specifically for the human oncofetal fibronectin sequence. The glyco-hexapeptide demonstrated competitive inhibition of monoclonal antibody binding to oncofetal fibronectin, suggesting its potential in cancer research and therapy (Gobbo et al., 2009).

Antitumor Neoglycopeptide Vaccine

This compound has been incorporated into a glycopeptide vaccine. The vaccine induced a strong antibody response, recognizing tumor-associated antigens on human tumor cells, highlighting its use in cancer immunotherapy (Vichier‐Guerre et al., 2004).

Glycosylated Foldamers

It played a key role in the synthesis of glycosylated β3-amino acids and incorporation into β-peptides. This application is significant for developing functionalized foldamers with broad biomedical applications (Norgren et al., 2007).

Glycopeptide Synthesis

The compound has been used in synthesizing mono- and di-saccharide-containing glycopeptides, particularly in the oncofetal fibronectin sequence, which has implications for cancer research and diagnostic applications (Luening et al., 1989).

Synthesis of Antifreeze Glycoprotein

It was crucial in the synthesis of antifreeze glycoproteins (AFGPs), which are composed of repeating tripeptide units. This synthesis approach could be significant in understanding and mimicking natural antifreeze proteins (Tseng et al., 2001).

Multiple-Column Solid-Phase Glycopeptide Synthesis

This compound facilitated the synthesis of various O-glycopeptides from human intestinal mucin and porcine submaxillary gland mucin, demonstrating its utility in studying glycosylated proteins and their role in various biological processes (Peters et al., 1991).

properties

IUPAC Name

(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N2O13/c1-16(27(31(40)41)35-33(42)44-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)45-32-28(34-17(2)36)30(47-20(5)39)29(46-19(4)38)26(48-32)15-43-18(3)37/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,36)(H,35,42)(H,40,41)/t16-,26-,27+,28-,29+,30-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLCJWGAUPPZQJ-ZNHCDWFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-thr(galnac(AC)3-alpha-D)-OH

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